(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol
CAS No.:
Cat. No.: VC17650974
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol |
| Standard InChI | InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1 |
| Standard InChI Key | FZUMQCKAVKSWLQ-SECBINFHSA-N |
| Isomeric SMILES | C1C[C@H](C2=C(C1)C=NC=C2)O |
| Canonical SMILES | C1CC(C2=C(C1)C=NC=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol features a fused bicyclic system comprising a benzene ring and a partially saturated nitrogen-containing ring. The hydroxyl group at the 5-position introduces polarity, while the chiral center at this position dictates stereoselective interactions. The compound’s isomeric SMILES string, , highlights its (R)-configuration .
Physicochemical Characteristics
Key properties include:
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Molecular Formula:
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Molecular Weight: 149.19 g/mol
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IUPAC Name: (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol
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Solubility: Moderate in polar solvents due to the hydroxyl group, with limited solubility in nonpolar media .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol often involves stereoselective reduction or hydrogenation of isoquinoline precursors. A patent detailing the production of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline provides a relevant analog:
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Reduction of Isoquinoline Derivatives: Sodium borohydride or catalytic hydrogenation under controlled conditions yields tetrahydroisoquinolines. For example, hydrogenation of isoquinoline with a chiral catalyst produces enantiomerically pure (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol .
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Hydroxylation: Direct hydroxylation of tetrahydroisoquinoline using oxidizing agents like manganese dioxide generates the 5-hydroxy derivative .
Industrial-Scale Optimization
Large-scale production employs continuous hydrogenation reactors with palladium or nickel catalysts to ensure high yield (>85%) and enantiomeric excess (>95%). Process parameters such as temperature (50–100°C), pressure (10–50 bar), and solvent choice (ethanol/water mixtures) are critical for reproducibility .
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate or chromium trioxide converts the hydroxyl group to a ketone, yielding 5,6-dihydro-7H-quinolin-8-one derivatives .
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Reduction: Further hydrogenation saturates the aromatic ring, producing fully decahydroisoquinoline structures .
Functionalization at the Nitrogen Atom
The nitrogen atom undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For instance, reaction with benzoylisothiocyanate forms thiocarbamoylamino derivatives, which are precursors to bioactive molecules .
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
Tetrahydroisoquinoline derivatives, including (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol, exhibit high affinity for dopamine receptors (DR, DR). Docking studies reveal interactions with conserved residues (e.g., Cys181 in DR), explaining their enantioselective binding . For example, analogs with 2,3-disubstituted benzamide motifs show values < 4 nM for DR .
Comparative Analysis with Analogues
Structural Analogues
Functional Implications
The hydroxyl group in (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol enhances hydrogen-bonding capacity compared to non-hydroxylated analogs, improving receptor binding specificity .
Industrial and Research Applications
Pharmaceutical Development
As a DR-selective ligand, this compound is a template for antipsychotic drugs. Its chiral purity reduces off-target effects, a common issue in racemic mixtures .
Material Science
Functionalized tetrahydroisoquinolines are incorporated into polymers for catalytic applications, leveraging their nitrogen-rich frameworks .
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